molecular formula C10H16O3 B6155739 2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid CAS No. 1699135-74-4

2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6155739
CAS No.: 1699135-74-4
M. Wt: 184.2
InChI Key:
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Description

2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and an oxolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors One common method involves the reaction of 2,2-dimethyl-3-(oxolan-2-yl)cyclopropane with a carboxylating agent under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.

    2,2-dimethylcyclopropanecarboxylic acid: Similar structure but lacks the oxolan-2-yl group.

    3-(oxolan-2-yl)propanoic acid: Contains an oxolan-2-yl group but has a different carbon backbone.

Uniqueness

2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the oxolan-2-yl group and the cyclopropane ring, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1699135-74-4

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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